Benzadox

Catalog No.
S749087
CAS No.
5251-93-4
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzadox

CAS Number

5251-93-4

Product Name

Benzadox

IUPAC Name

2-benzamidooxyacetic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)

InChI Key

WDRGQGLIUAMOOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O

Synonyms

2-[(Benzoylamino)oxy]-acetic Acid; (Benzamidooxy)acetic Acid; Benzadox; N-Benzoyl-O-(carboxymethyl)-hydroxylamine; NSC 75601; S 6173

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O

The exact mass of the compound Benzadox is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzadox (CAS 5251-93-4), chemically defined as (benzamidooxy)acetic acid, is a specialized biochemical tool and reference standard primarily utilized in plant physiology and enzymology . Originally developed as an amide herbicide, its modern procurement value lies in its role as a targeted inhibitor of C4 photosynthesis, specifically acting as a competitive inhibitor of alanine aminotransferase [1]. Unlike generic transaminase inhibitors, Benzadox offers a distinct metabolic footprint, making it essential for researchers mapping carbon and nitrogen fluxes in NAD-malic enzyme type C4 species[1]. It is available as a pale yellow to off-white solid free acid, which requires specific solvent handling (e.g., methanol or controlled pH buffers) compared to its highly water-soluble ammonium salt counterpart .

Substituting Benzadox with broad-spectrum analogs like aminooxyacetic acid (AOA) or its own crude salt form (Benzadox-ammonium) fundamentally compromises experimental integrity [1]. While AOA acts as a universal pyridoxal phosphate antagonist that shuts down all plant transaminases, Benzadox provides a more selective competitive inhibition profile against alanine aminotransferase, preventing total off-target enzymatic collapse [2]. Furthermore, substituting the highly purified free acid (CAS 5251-93-4) with Benzadox-ammonium introduces exogenous ammonium ions into the system [3]. In sensitive nitrogen metabolism assays or transaminase tracking studies, this equimolar ammonium contamination severely confounds data, making the specific procurement of the free acid form necessary for precise biochemical modeling[3].

Enzyme Inhibition Specificity vs. Broad-Spectrum Analogs

Benzadox demonstrates a highly specific inhibition profile, acting as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate at concentrations of 5 mM [1]. In contrast, its structural analog aminooxyacetic acid (AOA) is a non-specific inhibitor of all tested plant transaminases [2]. This specificity allows Benzadox to target the C4 pathway without the universal enzymatic shutdown caused by AOA[1].

Evidence DimensionTransaminase inhibition specificity
Target Compound DataSelective competitive inhibition of alanine aminotransferase at 5 mM.
Comparator Or BaselineAminooxyacetic acid (AOA): Non-specific inhibition of all plant transaminases.
Quantified DifferenceRestriction of primary inhibition to alanine/aspartate aminotransferases vs. universal pyridoxal phosphate antagonism.
ConditionsIn vitro enzyme assays using partially purified alanine aminotransferase.

Procurement of Benzadox enables targeted metabolic disruption in C4 photosynthesis models without the complete off-target enzymatic shutdown caused by generic AOA.

Quantifiable Alteration of C4 Metabolic Pools

Application of Benzadox to NAD-malic enzyme type C4 species (e.g., Panicum miliaceum) results in a highly reproducible shift in metabolic pool sizes [1]. Within one hour of treatment, aspartate levels increase two-fold, while the levels of pyruvate, alanine, oxaloacetate, and malate concurrently decrease[1]. This provides a distinct, quantifiable baseline shift compared to untreated controls.

Evidence DimensionMetabolic pool sizes (Aspartate vs. Pyruvate/Malate)
Target Compound Data2-fold increase in aspartate; significant decrease in pyruvate, alanine, and malate.
Comparator Or BaselineUntreated Panicum miliaceum: Normal baseline metabolite distribution.
Quantified Difference>200% shift in aspartate accumulation relative to baseline within 1 hour.
ConditionsIn vivo treatment of Panicum miliaceum leaves.

Provides a highly reproducible, quantifiable metabolic footprint necessary for validating assays in plant biochemistry and herbicide discovery.

Nitrogen-Free Formulation for Sensitive Assays

Benzadox is procured as a free acid (CAS 5251-93-4), which is critical for nitrogen-sensitive assays. The commercial herbicide formulation, Benzadox-ammonium (CAS 5251-79-6), introduces equimolar amounts of ammonium ions upon dissolution [1]. By utilizing the free acid, researchers eliminate 100% of this exogenous nitrogen contamination, ensuring that observed changes in amino acid pools are strictly due to enzyme inhibition rather than ammonium assimilation [2].

Evidence DimensionExogenous ammonium ion introduction
Target Compound DataBenzadox (Free Acid): 0 moles of NH4+ per mole of inhibitor.
Comparator Or BaselineBenzadox-ammonium: 1 mole of NH4+ per mole of inhibitor.
Quantified DifferenceElimination of 100% of exogenous ammonium contamination.
ConditionsAqueous or mixed-solvent assay reconstitution.

Procuring the free acid is critical for nitrogen-tracking assays where ammonium from the salt form would confound transaminase and nitrogen assimilation data.

Hydrolytic Stability and Assay Preparation

The molecular structure of Benzadox features a benzamidooxy linkage that requires strict control of temperature and pH to prevent hydrolysis [1]. Unlike simple aliphatic carboxylic acids, improper dissolution of Benzadox in highly basic or unbuffered aqueous solutions can cleave the oxyacetic acid moiety, degrading the active compound [1]. Consequently, it is typically reconstituted in methanol or tightly controlled buffers (pKa ~2.75) to maintain structural integrity prior to assay introduction .

Evidence DimensionHydrolytic stability of the active linkage
Target Compound DataRequires strict pH/temperature control to prevent benzamidooxy linkage cleavage.
Comparator Or BaselineSimple aliphatic carboxylic acids: High stability in standard aqueous solutions.
Quantified DifferenceHigher susceptibility to nucleophilic attack requiring specific solvent (e.g., methanol) handling.
ConditionsReconstitution and storage of stock solutions.

Dictates strict procurement and handling protocols, requiring reconstitution in controlled buffers or organic solvents rather than unbuffered aqueous solutions to prevent degradation.

C4 Photosynthesis Pathway Mapping

Because Benzadox induces a quantifiable two-fold increase in aspartate while depleting pyruvate and malate, it is a highly specific reference inhibitor for mapping carbon and nitrogen fluxes in NAD-malic enzyme type C4 species [1]. It is specifically chosen over broad-spectrum inhibitors to isolate the role of alanine aminotransferase in these pathways.

Nitrogen Metabolism and Transaminase Assays

In assays tracking amino acid biosynthesis, the free acid form of Benzadox (CAS 5251-93-4) is procured to ensure zero exogenous ammonium contamination [2]. This provides a strict nitrogen baseline compared to the historical Benzadox-ammonium salt for precise in vitro enzymology where nitrogen inputs must remain strictly controlled.

Herbicide Mechanism of Action (MoA) Screening

As a well-characterized competitive inhibitor of alanine aminotransferase, Benzadox serves as an essential positive control in the discovery and screening of novel herbicidal compounds targeting plant nitrogen metabolism[1]. Its strict handling requirements (e.g., methanol reconstitution to prevent hydrolysis) provide a benchmark for evaluating the stability of new benzamidooxy analogs [3].

XLogP3

-0.3

LogP

-0.27 (LogP)

Melting Point

140.0 °C

UNII

KSR5R1E31I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16555-77-4
5251-93-4

Wikipedia

Benzadox

Dates

Last modified: 08-15-2023

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